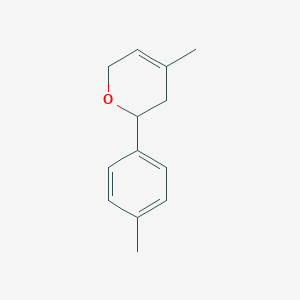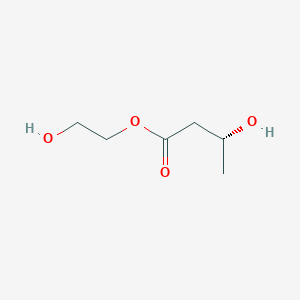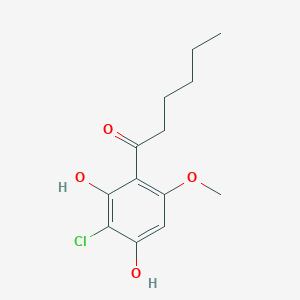![molecular formula C21H19N3O4 B14260727 1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) CAS No. 374562-13-7](/img/structure/B14260727.png)
1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) is a complex organic compound with the molecular formula C21H14N2O4. It is also known by several other names, including 1,1’-methylenebis(4-maleimidobenzene) and N,N’-(4,4’-diphenylmethane)bismaleimide . This compound is characterized by its unique structure, which includes two pyrrolidine-2,5-dione groups connected by a methylene bridge and phenylene rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) typically involves the reaction of 4,4’-methylenedianiline with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the bismaleimide compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylene rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学研究应用
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of new pharmaceuticals.
作用机制
The mechanism of action of 1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) involves its ability to form covalent bonds with other molecules. This property makes it an effective cross-linking agent in polymer chemistry. In biological systems, the compound can interact with proteins and nucleic acids, potentially leading to changes in their structure and function .
相似化合物的比较
Similar Compounds
- 1,1’-Methylenebis(4-maleimidobenzene)
- N,N’-(4,4’-Diphenylmethane)bismaleimide
- 4,4’-Methylenebis(N-phenylmaleimide)
Uniqueness
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) is unique due to its specific structure, which allows it to form stable cross-linked networks. This property is particularly valuable in the production of high-performance materials and in various scientific research applications .
属性
CAS 编号 |
374562-13-7 |
|---|---|
分子式 |
C21H19N3O4 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
1-[4-[4-(2,5-dioxopyrrolidin-1-yl)-N-methylanilino]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19N3O4/c1-22(14-2-6-16(7-3-14)23-18(25)10-11-19(23)26)15-4-8-17(9-5-15)24-20(27)12-13-21(24)28/h2-9H,10-13H2,1H3 |
InChI 键 |
DRFLAXQAUXYRLE-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)N2C(=O)CCC2=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
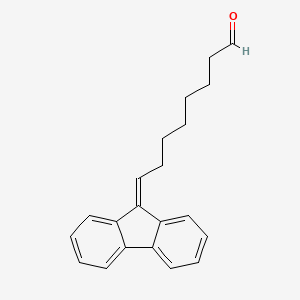
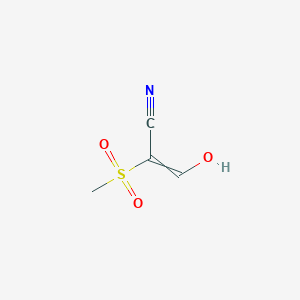
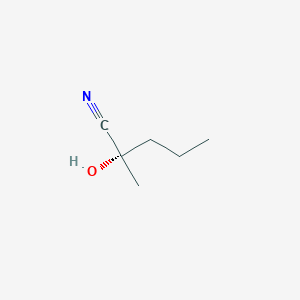
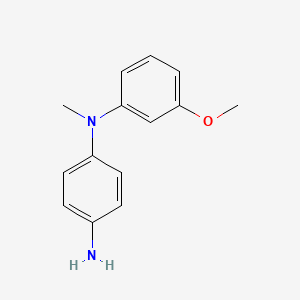
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
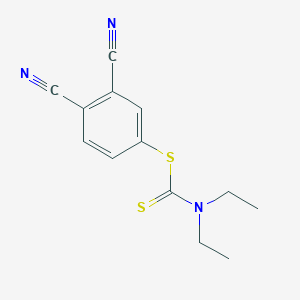
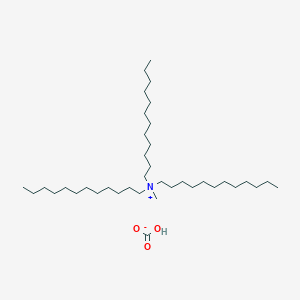
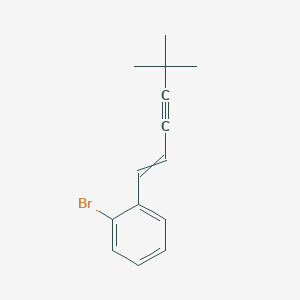
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
